molecular formula C20H17BrN2O5 B11678252 (5E)-5-[2-(2-bromoethoxy)benzylidene]-1-(4-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

(5E)-5-[2-(2-bromoethoxy)benzylidene]-1-(4-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B11678252
M. Wt: 445.3 g/mol
InChI Key: MGINZJJKKWEQLK-FOWTUZBSSA-N
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Description

(5E)-5-[2-(2-bromoethoxy)benzylidene]-1-(4-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[2-(2-bromoethoxy)benzylidene]-1-(4-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione typically involves multi-step organic reactions. One common approach is the condensation of 2-(2-bromoethoxy)benzaldehyde with 1-(4-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is refluxed in a suitable solvent like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-[2-(2-bromoethoxy)benzylidene]-1-(4-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromoethoxy group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(5E)-5-[2-(2-bromoethoxy)benzylidene]-1-(4-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of (5E)-5-[2-(2-bromoethoxy)benzylidene]-1-(4-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5E)-5-[2-(2-bromoethoxy)benzylidene]-1-(4-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromoethoxy group and the methoxyphenyl moiety differentiates it from other similar compounds, potentially leading to unique reactivity and applications.

Properties

Molecular Formula

C20H17BrN2O5

Molecular Weight

445.3 g/mol

IUPAC Name

(5E)-5-[[2-(2-bromoethoxy)phenyl]methylidene]-1-(4-methoxyphenyl)-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C20H17BrN2O5/c1-27-15-8-6-14(7-9-15)23-19(25)16(18(24)22-20(23)26)12-13-4-2-3-5-17(13)28-11-10-21/h2-9,12H,10-11H2,1H3,(H,22,24,26)/b16-12+

InChI Key

MGINZJJKKWEQLK-FOWTUZBSSA-N

Isomeric SMILES

COC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=CC=C3OCCBr)/C(=O)NC2=O

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CC=C3OCCBr)C(=O)NC2=O

Origin of Product

United States

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